3,4-Dihydroxymandelaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

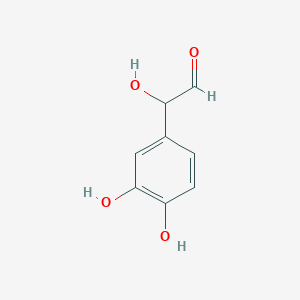

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMCLJIWGEKCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897223 |

Source

|

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-73-9 |

Source

|

| Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 3,4-Dihydroxymandelaldehyde (DOPEGAL)

[1]

Executive Summary

3,4-Dihydroxymandelaldehyde (DOPEGAL) is the obligate aldehyde intermediate formed during the oxidative deamination of norepinephrine and epinephrine by Monoamine Oxidase (MAO).[1] Unlike many metabolic intermediates, DOPEGAL is not merely a transient species but a potent neurotoxin implicated in the pathogenesis of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

This guide provides a comprehensive technical analysis of DOPEGAL, focusing on its chemical instability, specific neurotoxic mechanisms (Tau aggregation), and rigorous protocols for its generation and stabilization in research environments.

Part 1: Chemical Identity & Nomenclature

Warning: DOPEGAL is frequently confused with 3,4-dihydroxybenzaldehyde (Protocatechualdehyde). Researchers must verify the presence of the alpha-hydroxy group on the acetaldehyde chain, which distinguishes DOPEGAL from other catecholamine metabolites.

| Parameter | Technical Specification |

| Primary Name | 3,4-Dihydroxymandelaldehyde |

| Common Acronym | DOPEGAL (3,4-Dihydroxyphenylglycolaldehyde) |

| CAS Number | 13023-73-9 |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Solubility | Soluble in water, methanol, DMSO (Unstable in basic pH) |

| Key Synonyms | DHMAL; Norepinephrine aldehyde; Epinephrine aldehyde; alpha,3,4-trihydroxyphenylacetaldehyde |

Part 2: Biogenesis & Metabolic Pathway

DOPEGAL sits at a critical bifurcation point in catecholamine metabolism. It is generated exclusively by MAO-A (and to a lesser extent MAO-B) located on the outer mitochondrial membrane.[2] Its accumulation is pathologically prevented by rapid conversion to acidic or alcoholic metabolites.

The "Aldehyde Hub" Dynamics

-

Generation: Norepinephrine is deaminated by MAO to form DOPEGAL.[3][4][5]

-

Clearance (Oxidation): Aldehyde Dehydrogenase (ALDH) converts DOPEGAL to 3,4-Dihydroxymandelic acid (DOMA) .

-

Clearance (Reduction): Aldehyde Reductase (ALR) or Aldose Reductase converts DOPEGAL to 3,4-Dihydroxyphenylglycol (DOPEG) .

Clinical Insight: In neurodegenerative states, ALDH activity is often compromised (e.g., by oxidative stress or 4-HNE adducts), causing a "bottleneck" that forces DOPEGAL accumulation. This accumulation drives protein cross-linking.

Figure 1: The metabolic fate of Norepinephrine. DOPEGAL serves as the unstable central hub. Green pathways represent healthy detoxification; the red dashed pathway represents the neurotoxic cascade.

Part 3: Mechanisms of Toxicity (The "Protein Cross-linker")

DOPEGAL is significantly more cytotoxic than dopamine's aldehyde metabolite (DOPAL). Its toxicity stems from the combination of the reactive aldehyde group and the catechol moiety, which allows it to act as a "double-edged sword" in protein modification.

The Tau Aggregation Axis

Recent authoritative studies (e.g., Nature Structural & Molecular Biology, 2022) have identified DOPEGAL as a primary driver of Tau pathology in the Locus Coeruleus (LC).[6]

-

Mechanism: DOPEGAL forms a covalent Schiff base adduct with the ε-amino group of Lysine 353 (K353) on the Tau protein.

-

Consequence: This modification neutralizes the positive charge of Lysine, altering Tau's microtubule-binding affinity and promoting self-aggregation into Neurofibrillary Tangles (NFTs).

AEP Activation

DOPEGAL activates Asparagine Endopeptidase (AEP), a lysosomal cysteine protease. Activated AEP cleaves Tau and alpha-synuclein, generating aggregation-prone fragments that propagate pathology.[2]

Part 4: Experimental Protocols

Due to its high reactivity, commercial DOPEGAL is expensive and degrades rapidly. The most reliable method for mechanistic studies is enzymatic generation in situ or immediate use following synthesis.

Protocol A: Enzymatic Generation of DOPEGAL (Standard Assay)

Use this protocol to generate physiological concentrations of DOPEGAL for cell treatment or protein incubation.

Reagents:

-

Norepinephrine bitartrate (Substrate)

-

Recombinant Human MAO-A (Enzyme)[2]

-

Phosphate Buffered Saline (PBS), pH 7.4 (Do not use Tris buffers as primary amines react with aldehydes)

Workflow:

-

Preparation: Dissolve Norepinephrine (100 µM final concentration) in PBS (pH 7.4).

-

Initiation: Add MAO-A (10 µg/mL) to the solution.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Validation: Monitor the production of DOPEGAL via HPLC (see Part 5).

-

Note: To isolate the aldehyde effect, you must include a control with the MAO inhibitor Clorgyline (1 µM).

-

-

Application: Apply the reaction mixture immediately to cell cultures or purified protein solutions. DOPEGAL has a half-life of <2 hours in aqueous media before oxidizing or condensing.[2]

Protocol B: Stabilization for Analytical Quantification

DOPEGAL cannot be stored or analyzed directly without derivatization due to auto-oxidation.[2]

Derivatization Agent: Methoxylamine (MOX) or 2,4-Dinitrophenylhydrazine (DNPH).

Step-by-Step:

-

Sample Collection: Collect 100 µL of biological sample (tissue homogenate or reaction mix).

-

Acidification: Immediately add 10 µL of 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize the catechol ring.

-

Derivatization: Add 50 µL of Methoxylamine HCl (1 M) .

-

Incubation: Vortex and incubate at room temperature for 20 minutes. This converts the unstable aldehyde into a stable oxime derivative.

-

Extraction: Extract with ethyl acetate if necessary, or inject directly into LC-MS.

Part 5: Analytical Profiling

For identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[2]

Target Analyte: DOPEGAL (often detected as the stable derivative).

| Property | Value |

| Precursor Ion (m/z) | 167.03 [M-H]⁻ (Negative Mode) |

| Key Fragments | 149, 121 (Loss of H₂O and CO) |

| UV Absorbance | 280 nm (Catechol peak) |

| Retention Time | Elutes between Norepinephrine and DOMA on C18 columns.[2] |

Graphviz: Analytical Logic

Figure 2: Stabilization workflow for accurate quantification of DOPEGAL.

References

-

Kang, S. S., et al. (2020). "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus."[6] Journal of Clinical Investigation, 130(1), 422-437.[6][7] Link

-

Kang, S. S., et al. (2022). "Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation."[6][8] Nature Structural & Molecular Biology, 29, 292–305.[6] Link

-

Goldstein, D. S., et al. (2016). "The catecholaldehyde hypothesis for the pathogenesis of Parkinson's disease." Trends in Neurosciences, 39(9), 591-600. Link

-

PubChem Compound Summary. "3,4-Dihydroxymandelaldehyde (CID 151725)."[9][10] National Center for Biotechnology Information. Link

-

Human Metabolome Database (HMDB). "Metabolite: 3,4-Dihydroxymandelaldehyde (HMDB0006242)."[10] Link

Sources

- 1. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 3,4-Dihydroxymandelaldehyde (FDB023855) - FooDB [foodb.ca]

- 3. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 4. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 3,4-dihydroxymandelaldehyde (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 10. 3,4-dihydroxymandelaldehyde - Wikidata [wikidata.org]

Endogenous Formation and Pathogenicity of 3,4-Dihydroxymandelaldehyde (DOPEGAL): A Technical Guide

The following technical guide details the endogenous formation, pathogenicity, and analytical detection of 3,4-Dihydroxymandelaldehyde (DOPEGAL).

Executive Summary

3,4-Dihydroxymandelaldehyde (DOPEGAL) is the obligate aldehyde intermediate produced during the oxidative deamination of norepinephrine (NE) and epinephrine by Monoamine Oxidase A (MAO-A). Long considered a transient metabolic intermediate, recent evidence identifies DOPEGAL as a potent neurotoxin driving the selective vulnerability of the Locus Coeruleus (LC) in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Unlike its dopamine-derived analog (DOPAL), DOPEGAL possesses a unique dual-toxicity mechanism:

-

Direct Protein Adduction: It forms covalent Schiff base adducts with the ε-amino group of Lysine-353 (K353) on Tau proteins, promoting aggregation.

-

Enzymatic Activation: It allosterically activates Asparagine Endopeptidase (AEP/Legumain), which subsequently cleaves Tau at N368 and

-synuclein at N103, generating aggregation-prone fragments.

This guide provides the biochemical grounding, experimental protocols for synthesis/detection, and mechanistic diagrams required for investigating DOPEGAL-mediated neurodegeneration.

Biochemical Mechanism of Formation

DOPEGAL is generated in the outer mitochondrial membrane of noradrenergic neurons. Under homeostatic conditions, it is rapidly detoxified. However, in pathological states (oxidative stress, ALDH inhibition), it accumulates to toxic levels.

The Metabolic Pathway

-

Precursor: Norepinephrine (NE) (Cytosolic).

-

Enzyme: Monoamine Oxidase A (MAO-A) (Outer Mitochondrial Membrane).

-

Detoxification Routes:

-

Oxidation: To 3,4-Dihydroxymandelic acid (DOMA) via Aldehyde Dehydrogenase 2 (ALDH2).

-

Reduction: To 3,4-Dihydroxyphenylglycol (DHPG) via Aldehyde Reductase (ALR) or Aldose Reductase (AR).[1]

-

Figure 1: The metabolic fate of Norepinephrine.[4] DOPEGAL is the central, unstable intermediate. Accumulation occurs when MAO-A activity exceeds the capacity of ALDH/ALR.

Pathogenic Mechanisms: The "Toxic Triad"

DOPEGAL exerts toxicity through a specific "hit-and-run" mechanism on proteins. It is more reactive than DOPAL regarding Tau aggregation due to the hydroxyl group on the

Mechanism of Action

-

Schiff Base Formation: The aldehyde group of DOPEGAL reacts with the primary amine of Lysine-353 on Tau.

-

AEP Activation: DOPEGAL binds to the regulatory domain of Asparagine Endopeptidase (AEP), lowering the pH threshold for its activation. Active AEP cleaves Tau at N368 .[2][3]

-

Aggregation: The K353-modified Tau and the N368-cleaved Tau fragments self-assemble into neurofibrillary tangles (NFTs).

Figure 2: The dual pathogenic pathways of DOPEGAL. It acts as both a chemical modifier of Tau and an enzymatic activator of AEP.[2]

Experimental Protocols

Protocol A: Enzymatic Synthesis of DOPEGAL

Rationale: DOPEGAL is chemically unstable and commercially rare. The standard field protocol involves in situ enzymatic generation using recombinant MAO-A.

Materials:

-

Norepinephrine bitartrate (Sigma)

-

Recombinant Human MAO-A (Corning or similar)

-

Phosphate Buffer (0.1 M, pH 7.5)

-

Amicon Ultra-0.5 Centrifugal Filter (10kDa cutoff)

Step-by-Step:

-

Reaction Mix: Prepare a solution of 10 mM Norepinephrine in 0.1 M Phosphate Buffer (pH 7.5).

-

Enzyme Addition: Add Recombinant MAO-A (final conc. 0.1 mg/mL) to the substrate solution.

-

Incubation: Incubate at 37°C for 4–10 hours in the dark (to prevent photo-oxidation).

-

Purification: Transfer the mixture to an Amicon Ultra filter unit. Centrifuge at 14,000 x g for 15 minutes to remove the MAO-A enzyme.

-

Filtrate Collection: The flow-through contains DOPEGAL.

-

Quantification: Immediately quantify via HPLC-ECD (see Protocol B) using a standard curve derived from reduced DHPG or by assuming 100% conversion if validated previously.

-

Storage: Use immediately. Do not freeze-thaw.

Protocol B: HPLC-ECD Detection

Rationale: Electrochemical detection (ECD) is the gold standard for catecholaldehydes due to its femtomolar sensitivity and selectivity for the catechol moiety.

System Configuration:

-

Instrument: HPLC with Electrochemical Detector (e.g., Eicom HTEC-500 or Antec Decade).

-

Column: C18 Reverse Phase (e.g., Prontosil C18 AQ, 250 x 4 mm, 3 µm).

-

Electrode: Glassy Carbon Working Electrode.[5]

-

Applied Potential: +600 mV vs. Ag/AgCl.

Mobile Phase Composition:

| Component | Concentration | Function |

|---|---|---|

| Sodium Dihydrogen Phosphate | 58 mM | Buffer (pH 5.6) |

| Octanesulfonic Acid (OSA) | 1.2 mM | Ion-pairing agent (Retains amines) |

| EDTA | 0.3 mM | Chelates metal ions (Prevents oxidation) |

| Potassium Chloride (KCl) | 2.0 mM | Ionic strength |

| Methanol | 8% (v/v) | Organic modifier |

Method:

-

Flow Rate: Set to 0.5 mL/min (adjust based on column backpressure).

-

Temperature: Maintain column at 25°C or 35°C.

-

Injection: Inject 10–20 µL of the filtrate from Protocol A or tissue homogenate.

-

Retention Time: DOPEGAL typically elutes before Norepinephrine due to the loss of the amine group (less retention by OSA).

-

Calibration: Use 3,4-Dihydroxyphenylglycol (DHPG) as a reference standard if pure DOPEGAL is unavailable, noting the relative response factor.

Protocol C: LC-MS/MS Detection of Tau Adducts

Rationale: To prove DOPEGAL toxicity, one must demonstrate the specific modification of Lysine-353. Because the Schiff base is reversible, it must be chemically reduced before MS analysis.

Sample Preparation:

-

Incubation: Incubate Recombinant Tau (1 µM) with DOPEGAL (50–500 µM) for 24 hours at 37°C.

-

Stabilization (Critical): Add Sodium Cyanoborohydride (NaCNBH3) to a final concentration of 50 mM. Incubate for 1 hour at room temperature.

-

Digestion: Digest with Trypsin or GluC overnight.

Mass Spectrometry Parameters:

-

Target Modification: DOPEGAL adduct on Lysine.

-

Mass Shift Calculation:

-

DOPEGAL MW: 168.15 Da.[6]

-

Loss of Water (Schiff Base formation): -18.01 Da.

-

Addition of Hydrogen (Reduction): +2.02 Da.

-

Total Mass Shift: +152.16 Da .

-

-

Target Peptide (Tau): Look for the peptide containing K353 with a mass shift of +152.16 Da.

References

-

Kang, S. S., et al. (2020). Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus.[2][6] Journal of Clinical Investigation, 130(1), 422–437.[6] Link

-

Kang, S. S., et al. (2022). Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation.[2][6][7] Nature Structural & Molecular Biology, 29, 292–305.[6][7] Link[7]

-

Goldstein, D. S. (2020). The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration. Journal of Clinical Investigation, 130(1).[6] Link

-

Burke, W. J., et al. (2004). 3,4-Dihydroxyphenylglycolaldehyde: a potential endogenous neurotoxin. Journal of Neurochemistry, 89(1). Link

-

Li, Y., & Beal, M. F. (2011). Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. Methods in Molecular Biology, 793, 401-415. Link

Sources

- 1. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Monoamine Oxidase-A and the Biogenesis of 3,4-Dihydroxymandelaldehyde (DOMAL)

Topic: Monoamine Oxidase-A and 3,4-Dihydroxymandelaldehyde Production Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide examines the enzymatic production, kinetic profile, and pathological significance of 3,4-Dihydroxymandelaldehyde (DOMAL) —also known as DOPEGAL (3,4-dihydroxyphenylglycolaldehyde). Produced exclusively via the oxidative deamination of norepinephrine (NE) and epinephrine (EPI) by Monoamine Oxidase-A (MAO-A) , DOMAL is a highly reactive electrophile. Unlike stable metabolites, DOMAL is a transient intermediate that, upon accumulation, acts as a potent neurotoxin and cardiotoxin.

This document details the mechanistic pathways of DOMAL generation, provides a validated in vitro enzymatic production protocol, and outlines its critical role in protein aggregation pathologies (Alzheimer’s and Parkinson’s disease) and cardiac ischemia-reperfusion injury.

Mechanistic Foundation: The MAO-A/DOMAL Axis

Enzymatic Pathway

Monoamine oxidase-A (MAO-A) is a flavin-adenine dinucleotide (FAD)-containing mitochondrial enzyme.[1] It catalyzes the oxidative deamination of monoamines.[2][3] While dopamine is metabolized to DOPAL (3,4-dihydroxyphenylacetaldehyde), norepinephrine and epinephrine are metabolized to DOMAL .

The reaction proceeds in two steps:[4][5]

-

Oxidation: MAO-A oxidizes the amine to an imine intermediate, reducing FAD to FADH2.

-

Hydrolysis: The imine is spontaneously hydrolyzed to release ammonia (NH3) and the aldehyde (DOMAL).

Stoichiometry:

Metabolic Fate and Accumulation

Under physiological conditions, DOMAL is rapidly cleared by two competing pathways to prevent toxicity:

-

Oxidation: To 3,4-Dihydroxymandelic acid (DOMA) by Aldehyde Dehydrogenase (ALDH2).

-

Reduction: To 3,4-Dihydroxyphenylglycol (DOPEG) by Aldehyde Reductase (ALR/AKR).

Pathological Accumulation: When ALDH is inhibited (e.g., by oxidative stress, 4-HNE, or disulfiram) or when MAO-A is overactive (aging, stress), DOMAL accumulates. This "aldehyde overload" drives the toxicity.

Pathway Visualization

Caption: Figure 1. The metabolic fate of Norepinephrine. MAO-A generates the toxic intermediate DOMAL, which is normally detoxified by ALDH or ALR.[6]

Kinetic Profile & Quantitative Data

Understanding the kinetics of MAO-A is crucial for experimental design. MAO-A exhibits a significantly higher affinity for norepinephrine compared to MAO-B.

Table 1: Kinetic Parameters of MAO-A vs. MAO-B for Norepinephrine

| Parameter | MAO-A (Human/Rat) | MAO-B (Human/Rat) | Significance |

| Substrate | Norepinephrine | Norepinephrine | NE is a preferred substrate for MAO-A. |

| Km (Affinity) | 150 - 250 µM | > 1000 µM | MAO-A is the primary driver of NE oxidation at physiological concentrations. |

| Vmax | ~1.5 nmol/min/mg | Lower relative activity | High turnover rate contributes to rapid H2O2 and DOMAL bursts during stress. |

| Inhibitor | Clorgyline (Irreversible) | Selegiline/Deprenyl | Clorgyline completely abolishes DOMAL production. |

Note: Kinetic values are approximate ranges derived from isolated mitochondrial preparations and can vary by tissue source (placenta vs. brain cortex).

Pathological Significance

Neurotoxicity (Alzheimer’s & Parkinson’s)

DOMAL is an "autotoxin." It is more toxic to neurons than the parent amine (NE) or the stable metabolites (DOMA/DOPEG).

-

Mechanism: DOMAL contains both a catechol group and an aldehyde group.[7] It forms covalent adducts with protein lysine residues via Schiff base formation.

-

Tau Aggregation: DOMAL specifically targets Lysine-353 on the Tau protein, triggering conformational changes that lead to paired helical filament formation (Alzheimer's).

-

Alpha-Synuclein: Similar to DOPAL, DOMAL promotes the oligomerization of alpha-synuclein in Lewy body diseases.

Cardiotoxicity

In the heart, MAO-A is the dominant isoform. During ischemia/reperfusion:

-

Sympathetic surge releases massive amounts of NE.

-

MAO-A rapidly oxidizes NE to DOMAL and H2O2.

-

DOMAL targets mitochondrial proteins , leading to permeability transition pore (mPTP) opening and cardiomyocyte necrosis.

Experimental Protocol: In Vitro Enzymatic Production of DOMAL

Objective: Generate DOMAL for acute toxicity assays or adduct studies. Challenge: DOMAL is chemically unstable and difficult to isolate. The standard approach is in situ generation or immediate use following enzymatic conversion.

Reagents & Equipment

-

Enzyme: Recombinant Human MAO-A (Sigma or Corning), ~5 mg/mL protein concentration.

-

Substrate: L-Norepinephrine bitartrate.

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Inhibitors (Critical):

-

Pargyline (MAO inhibitor - negative control).

-

Disulfiram (ALDH inhibitor) or Daidzein.

-

AL1576 or Imirestat (Aldose Reductase inhibitors).

-

-

Detection: HPLC with Electrochemical Detection (HPLC-ED).

Production Workflow

-

Preparation:

-

Prepare a reaction mixture in Phosphate Buffer (pH 7.4) at 37°C.[7]

-

Add Inhibitors: To ensure DOMAL accumulates and is not metabolized, add 10 µM Disulfiram (blocks ALDH) and 10 µM AL1576 (blocks ALR). This step is mandatory for DOMAL isolation.

-

-

Initiation:

-

Add MAO-A (0.05 mg/mL final) .

-

Start reaction by adding Norepinephrine (500 µM final) .

-

Incubate at 37°C in a shaking water bath.

-

-

Time-Course:

-

DOMAL concentration typically peaks between 30–60 minutes .

-

Note: Without downstream inhibitors, DOMAL steady-state levels remain extremely low (<1 µM). With inhibitors, levels can reach 50–100 µM.

-

-

Termination & Extraction:

-

Stop reaction with 0.4 M Perchloric Acid (PCA) containing EDTA (to chelate metals and prevent auto-oxidation).

-

Centrifuge (10,000 x g, 10 min, 4°C).

-

Inject supernatant immediately into HPLC-ED.

-

Detection Parameters (HPLC-ED)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase: 50 mM Sodium Acetate, 20 mM Citric Acid, 2 mM EDTA, 5% Methanol, pH 3.5.

-

Potential: +600 to +800 mV vs. Ag/AgCl.

-

Retention Time: DOMAL elutes between NE and the acid metabolite (DOMA).

Toxicity Mechanism Visualization

Caption: Figure 2. Molecular mechanism of DOMAL toxicity. The aldehyde moiety reacts with protein lysine residues, leading to aggregation and organelle failure.

References

-

Marchitti, S. A., Deitrich, R. A., & Vasiliou, V. (2007). Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase.[5][8] Pharmacological Reviews, 59(2), 125–150. Link

-

Goldstein, D. S., et al. (2014). The "sick sinus" of Parkinson disease: The catecholaldehyde hypothesis. Journal of Clinical Investigation, 124(8), 3524-3537. Link

-

Kang, S. S., et al. (2020).[9] Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus.[9][10] Journal of Clinical Investigation, 130(1), 42-57. Link

-

Bianchi, P., et al. (2003). Monoamine oxidase A activity in brain microvessels determined using natural and artificial substrates.[11] Journal of Neurochemistry, 84(3), 459-465. Link

-

Kaludercic, N., & Di Lisa, F. (2020). Mitochondrial ROS Formation in the Pathogenesis of Heart Failure. Frontiers in Physiology, 11, 127. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Catecholaldehyde Metabolite of Norepinephrine Induces Myofibroblast Activation and Toxicity via the Receptor for Advanced Glycation Endproducts: Mitigating Role of l-Carnosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 多巴胺及去甲肾上腺素代谢 [sigmaaldrich.com]

- 6. [Assessment of the in vitro and in vivo toxicity of 3,4-dihydroxyphenylacetaldehyde (DOPAL)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Role of 3,4-Dihydroxymandelaldehyde (DOPEGAL) in Neurons

This guide serves as a technical reference for the biological role, pathogenic mechanisms, and experimental handling of 3,4-Dihydroxymandelaldehyde (DOPEGAL) . It is designed for researchers investigating neurodegenerative pathways, specifically those linking noradrenergic dysfunction to Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

An In-Depth Technical Guide

Executive Summary

3,4-Dihydroxymandelaldehyde (DOPEGAL) (also known as 3,4-dihydroxyphenylglycolaldehyde) is the obligate aldehyde intermediate formed during the oxidative deamination of Norepinephrine (NE) and Epinephrine by Monoamine Oxidase A (MAO-A) .[1][2]

Unlike its dopamine-derived analogue (DOPAL), DOPEGAL possesses a

Biochemical Genesis & Metabolic Fate

The MAO-A Pathway

In noradrenergic neurons, cytosolic NE is strictly regulated. When NE is not sequestered in synaptic vesicles by the Vesicular Monoamine Transporter (VMAT2), it undergoes oxidative deamination on the outer mitochondrial membrane.

-

Product: DOPEGAL +

+

Detoxification Pathways: The Kinetic Switch

DOPEGAL is an electrophilic aldehyde and highly reactive. Neuronal survival depends on its rapid conversion into non-toxic acids or glycols.

-

Aldehyde Reductase (AR) Pathway (Major):

-

Aldehyde Dehydrogenase (ALDH) Pathway (Minor):

Critical Insight: In conditions of oxidative stress or AR inhibition, DOPEGAL accumulates. Because AR is the primary clearance route for DOPEGAL (but not DOPAL), AR dysfunction is specifically toxic to noradrenergic neurons.

Metabolic Pathway Visualization

Figure 1: The metabolic bifurcation of Norepinephrine.[1][7] Note that DOPEGAL accumulation occurs when the AR pathway is compromised.

Pathogenic Mechanisms: The Catecholaldehyde Hypothesis[10]

The "Catecholaldehyde Hypothesis" posits that the accumulation of biogenic aldehyde intermediates (DOPEGAL and DOPAL) causes neurodegeneration.[10] DOPEGAL exhibits unique toxicity mechanisms distinct from dopamine metabolites.

Protein Adduct Formation (Schiff Base)

DOPEGAL contains two reactive moieties: a catechol ring (prone to oxidation to quinones) and an aldehyde group .

-

Reaction: The aldehyde reacts with primary amines (Lysine residues) on proteins to form Schiff base adducts.

-

Target: Tau Protein (Lys353) .

-

Consequence: DOPEGAL covalently modifies Tau at Lys353.[5][6] This modification reduces Tau's microtubule-binding ability and promotes its self-assembly into Paired Helical Filaments (PHFs).

Activation of Asparagine Endopeptidase (AEP)

This is the most significant recent finding regarding DOPEGAL.

-

Mechanism: DOPEGAL directly binds and activates AEP (also known as Legumain), a lysosomal cysteine protease.

-

Downstream Effect: Activated AEP cleaves Tau at residue N368 .[2][8]

-

Result: The resulting Tau fragments are hyper-prone to aggregation and propagation, seeding pathology from the Locus Coeruleus to the transentorhinal cortex (a hallmark of early AD).

Oxidative Stress Loop

The synthesis of DOPEGAL by MAO-A generates

Neurotoxicity Cascade Visualization

Figure 2: Dual mechanisms of DOPEGAL-induced neurotoxicity via AEP activation and direct Tau modification.

Experimental Framework

Working with DOPEGAL is challenging due to its chemical instability. It oxidizes spontaneously and polymerizes. The following protocols are recommended for rigorous investigation.

Protocol: Enzymatic Synthesis of DOPEGAL

Commercial sources of DOPEGAL are rare and often degraded. In situ generation is the gold standard.

Reagents:

-

Norepinephrine (NE) bitartrate

-

Recombinant Human MAO-A (or rat liver mitochondrial fraction)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Sodium Bisulfite (optional, to prevent quinone formation if studying aldehyde specifically)

Step-by-Step:

-

Reaction Mix: Prepare a solution of 100 µM NE in phosphate buffer (pre-warmed to 37°C).

-

Enzyme Addition: Add MAO-A (approx. 0.05 mg/mL protein concentration).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Filtration: Stop reaction by filtering through a 3 kDa molecular weight cutoff (MWCO) spin column to remove the enzyme.

-

Validation: Immediately analyze an aliquot via HPLC-ECD (Electrochemical Detection) to quantify DOPEGAL concentration against a standard curve.

-

Note: DOPEGAL elutes earlier than NE on C18 reverse-phase columns.

-

-

Usage: Use the filtrate immediately for cell treatment. Do not freeze/thaw.

Protocol: Measuring DOPEGAL-Induced Toxicity (LC Neurons/SH-SY5Y)

Objective: Differentiate DOPEGAL toxicity from general oxidative stress.

Experimental Groups:

-

Control: Vehicle.

-

DOPEGAL: Freshly prepared (10–50 µM).

-

DOPEGAL + AG126: (AG126 is a specific AEP inhibitor).

-

DOPEGAL + N-acetylcysteine (NAC): (Scavenges general ROS but not aldehyde-specific adducts).

Assay Workflow:

-

Culture: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5 days to induce a noradrenergic phenotype.

-

Treatment: Expose cells to groups 1–4 for 24 hours.

-

Readout 1 (Cell Death): LDH Release Assay.

-

Readout 2 (Tau Cleavage): Western Blot using antibodies specific for Tau N368 (cleaved fragment) and Total Tau.

-

Expectation: DOPEGAL increases N368 levels; AG126 prevents this.

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Substrate | Norepinephrine | Precursor in LC neurons |

| Generating Enzyme | MAO-A | Target for inhibitors (Clorgyline) |

| Km (MAO-A for NE) | ~100–150 µM | Physiological relevance |

| Major Clearance | Aldehyde Reductase (AR) | High affinity due to |

| Toxic Concentration | > 5–10 µM (in vitro) | Physiological levels in disease ~2–5 µM |

| Key Target | Tau Lys353 / AEP | Drives AD pathology |

Therapeutic Implications

Targeting the DOPEGAL pathway offers novel intervention points for AD and PD, particularly for non-motor symptoms associated with LC degeneration.

-

MAO-A Inhibition:

-

Drug:Clorgyline (Irreversible) or Moclobemide (Reversible).

-

Rationale: Prevents the formation of DOPEGAL.

-

Caveat: Increases cytosolic NE levels, which must be managed.

-

-

AEP Inhibition:

-

Target: Small molecule inhibitors of Asparagine Endopeptidase.

-

Rationale: Blocks the downstream cleavage of Tau, preventing aggregation even if DOPEGAL is present.

-

-

Aldehyde Scavengers:

-

Concept: Hydrazine-functionalized drugs that react with the aldehyde group of DOPEGAL.

-

Status: Experimental.

-

References

-

Kang, S. S., et al. (2020). "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus."[3] Journal of Clinical Investigation, 130(1), 422–437.[8][10] Link

-

Goldstein, D. S., et al. (2014). "The catecholaldehyde hypothesis for the pathogenesis of catecholaminergic neurodegeneration." Biochemical Pharmacology, 88(4), 595-604. Link

-

Burke, W. J., et al. (1998). "Mechanism of neurotoxicity of the norepinephrine metabolite, 3,4-dihydroxyphenylglycolaldehyde." Brain Research, 787(2), 328-332. Link

-

Marchitti, S. A., et al. (2007). "Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase." Pharmacological Reviews, 59(2), 125-150.[7] Link

-

Ahn, E. H., et al. (2022). "Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation." Nature Structural & Molecular Biology, 29, 1-12. Link

Sources

- 1. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Norepinephrine Metabolite DOPEGAL Confers Locus Coeruleus Tau Vulnerability and Propagation via Asparagine Endopeptidase | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 8. JCI - Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus [jci.org]

- 9. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

3,4-Dihydroxymandelaldehyde (DOPEGAL): Mechanisms of Noradrenergic Neurotoxicity

[1][2][3]

Executive Summary & Core Directive

3,4-Dihydroxymandelaldehyde (commonly referred to as DOPEGAL or 3,4-dihydroxyphenylglycolaldehyde) is the obligate aldehyde intermediate produced during the oxidative deamination of norepinephrine (NE) by Monoamine Oxidase A (MAO-A) .[1][2][3]

While its structural analog DOPAL (derived from dopamine) is the primary culprit in dopaminergic degeneration (Parkinson’s Disease), DOPEGAL is the critical neurotoxin driving Locus Coeruleus (LC) degeneration and early Tau pathology in Alzheimer’s Disease (AD).

This guide dissects the molecular mechanisms of DOPEGAL neurotoxicity, shifting the focus from general oxidative stress to specific protein adduction events—particularly the DOPEGAL-AEP-Tau axis —and provides validated protocols for studying this unstable metabolite.

Chemical Nature & Formation Pathways[7][8][9]

The Catecholaldehyde Paradox

DOPEGAL is a "Janus-faced" molecule containing two reactive functionalities:

-

Catechol moiety: Susceptible to auto-oxidation, generating reactive oxygen species (ROS) and quinones.

-

Aldehyde moiety: A potent electrophile capable of forming Schiff base adducts with protein primary amines (Lysine residues).

Unlike DOPAL, DOPEGAL possesses a

Metabolic Pathway

In the presynaptic noradrenergic terminal, cytosolic NE is metabolized by mitochondrial MAO-A. Under homeostatic conditions, DOPEGAL is rapidly detoxified by Aldehyde Dehydrogenase (ALDH) into 3,4-dihydroxymandelic acid (DOMA) or reduced by Aldehyde Reductase (ALR) into 3,4-dihydroxyphenylglycol (DHPG).[4]

Toxicity Trigger: When vesicular uptake (VMAT2) is impaired or ALDH is inhibited, cytosolic DOPEGAL accumulates, initiating the neurotoxic cascade.

Figure 1: The metabolic fate of Norepinephrine.[5][2][4][6] Accumulation of DOPEGAL overwhelms detoxification routes (ALDH/ALR), leading to pathogenic protein adduction.

Mechanisms of Neurotoxicity[3][6][8][9][10][11][12]

The DOPEGAL-AEP-Tau Axis (Primary Mechanism)

Recent pivotal studies (e.g., Kang et al., JCI 2020) have established that DOPEGAL is not merely a general oxidant but a specific modulator of Tau pathology via Asparagine Endopeptidase (AEP) , also known as

-

AEP Activation: DOPEGAL accumulation triggers intracellular acidosis and oxidative stress, which activates AEP.

-

Tau Cleavage: Activated AEP cleaves Tau specifically at residue N368 .[5][2][3][7]

-

Pathological Consequence: The resulting N368-truncated Tau fragments are hyper-prone to aggregation and hyperphosphorylation, seeding neurofibrillary tangles (NFTs).

Direct Protein Adduction (Lysine-353)

Independently of AEP, DOPEGAL acts as a direct electrophile.

-

Target: The

-amino group of Lysine 353 (K353) on the Tau microtubule-binding domain. -

Chemistry: Formation of a Schiff base (imine) adduct, which may undergo Amadori rearrangement to form stable keto-amine adducts.

-

Effect: This modification sterically hinders microtubule stabilization and promotes the self-assembly of Tau into paired helical filaments (PHFs).

Mitochondrial Dysfunction

Similar to DOPAL, DOPEGAL induces the Mitochondrial Permeability Transition (MPT) pore opening.

-

Mechanism: Cross-linking of pore components (e.g., Adenine Nucleotide Translocator) via cysteine or lysine modification.

-

Result: Collapse of mitochondrial membrane potential (

), swelling, and release of pro-apoptotic factors (Cytochrome c).

Comparison: DOPEGAL vs. DOPAL

Researchers often conflate these two aldehydes. Mechanistic precision requires distinguishing their targets.

| Feature | DOPEGAL (3,4-Dihydroxymandelaldehyde) | DOPAL (3,4-Dihydroxyphenylacetaldehyde) |

| Parent Amine | Norepinephrine (NE) | Dopamine (DA) |

| Primary Brain Region | Locus Coeruleus (LC) | Substantia Nigra (SN) |

| Primary Protein Target | Tau (K353 modification) | |

| Enzymatic Driver | MAO-A | MAO-B (mostly) |

| Pathology Link | Alzheimer's Disease (Early Stage) | Parkinson's Disease |

Experimental Protocols

Synthesis and Handling of DOPEGAL

DOPEGAL is commercially unavailable due to extreme instability. It must be synthesized fresh or generated enzymatically.

Protocol A: Enzymatic Generation (In Situ)

-

Principle: Use purified MAO-A to convert NE to DOPEGAL immediately prior to use.

-

Reagents: Norepinephrine bitartrate, Recombinant Human MAO-A, Clorgyline (MAO-A inhibitor, for controls).

-

Workflow:

-

Incubate NE (100

M) with MAO-A (10 -

Validation: Verify DOPEGAL production via HPLC with electrochemical detection (HPLC-ECD). DOPEGAL elutes earlier than NE due to loss of the amine charge.

-

Protocol B: Chemical Synthesis (Bisulfite Adduct Route)

-

Principle: Synthesize the bisulfite adduct of DOPEGAL (stable solid) and hydrolyze it to release the free aldehyde.

-

Step 1: Acid hydrolysis of 3,4-dihydroxymandelic acid acetal derivatives (requires organic synthesis expertise).

-

Step 2: Trap with sodium bisulfite.

-

Activation: Dissolve bisulfite adduct in buffer; the equilibrium releases free DOPEGAL.

Detecting DOPEGAL-Tau Adducts

Standard Western blots do not detect adducts. Use specific antibodies or biotin-tagging.

-

Antibody: Generate/acquire anti-Tau-K353-DOPEGAL polyclonal antibody (as described in Kang et al.).

-

Biotin-Hydrazide Assay (For total carbonylation):

Cellular Toxicity Assay (SH-SY5Y Model)

-

Sensitization: Transfect with MAO-A plasmid to increase conversion capacity.

-

Treatment: Treat cells with NE (10-100

M). The intracellular MAO-A will convert this to DOPEGAL.[1][3][10] -

Control: Co-treat with Clorgyline (10

M). If toxicity is rescued by Clorgyline, it confirms DOPEGAL (not NE) is the toxic agent. -

Readout: TUNEL staining (apoptosis) or LDH release (necrosis).[8]

Visualization of the Neurotoxic Cascade

Figure 2: Dual mechanisms of DOPEGAL toxicity driving Tau pathology and neuronal death.

References

-

Kang, S. S., et al. (2020). "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus."[2][7] Journal of Clinical Investigation, 130(1), 422-437.[11] Link

-

Goldstein, D. S., et al. (2014). "The catecholaldehyde hypothesis for the pathogenesis of catecholaminergic neurodegeneration." Biochemical Pharmacology, 88(4), 526-539. Link

-

Marchitti, S. A., et al. (2007). "Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase." Pharmacological Reviews, 59(2), 125-150.[4] Link

- Rees, J. N., et al. (2009). "DOPAL and DOPEGAL, the aldehyde metabolites of dopamine and norepinephrine, are toxic to neuroblastoma cells." Journal of Neurochemistry, 109, 299.

-

Burke, W. J., et al. (2004). "3,4-Dihydroxyphenylglycolaldehyde, the neurotoxic metabolite of norepinephrine, causes apoptosis in PC12 cells." Journal of Neurochemistry, 89(1), 19-28. Link

Sources

- 1. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 5. The Norepinephrine Metabolite DOPEGAL Confers Locus Coeruleus Tau Vulnerability and Propagation via Asparagine Endopeptidase | bioRxiv [biorxiv.org]

- 6. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of a distinct α-synuclein strain that promotes tau inclusion in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JCI - Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus [jci.org]

The Mitochondrial Toxicity of 3,4-Dihydroxymandelaldehyde (DOPEGAL): Mechanisms, Quantification, and Mitigation

The following technical guide details the impact of 3,4-Dihydroxymandelaldehyde (also known as DOPEGAL or 3,4-dihydroxyphenylglycolaldehyde ) on mitochondrial physiology.

Executive Summary: The Catecholaldehyde Crisis

3,4-Dihydroxymandelaldehyde (DOMA-aldehyde) is the obligate aldehyde intermediate formed during the oxidative deamination of norepinephrine (NE) and epinephrine by Monoamine Oxidase (MAO). While often overshadowed by its dopamine-derived analogue (DOPAL), DOMA-aldehyde represents a critical source of "aldehyde load" in cardiac tissue and the locus coeruleus.

Unlike stable metabolites, DOMA-aldehyde is an electrophilic neurotoxin and cardiotoxin. It possesses both a catechol moiety (prone to oxidation into quinones) and an aldehyde moiety (reactive toward lysine/cysteine residues).[1] Its accumulation, primarily due to Aldehyde Dehydrogenase 2 (ALDH2) dysfunction, drives mitochondrial failure through protein adduct formation , respiratory chain inhibition , and permeability transition pore (mPTP) opening .

This guide outlines the biochemical generation of DOMA-aldehyde, its specific molecular targets within the mitochondria, and validated protocols for assessing its toxicity.

Biochemical Generation & Clearance Pathways

To understand the toxicity, one must first map the source. MAO enzymes are tethered to the Outer Mitochondrial Membrane (OMM), meaning DOMA-aldehyde is generated at the very surface of the mitochondria, creating a high local concentration gradient that facilitates entry into the matrix.

The Metabolic Flux

-

Generation: Norepinephrine is deaminated by MAO-A (predominantly) to form DOMA-aldehyde.

-

Detoxification (Oxidation): ALDH2 (mitochondrial) oxidizes DOMA-aldehyde to 3,4-Dihydroxymandelic Acid (DOMA-acid/DHMA) . This is the preferred non-toxic pathway.

-

Detoxification (Reduction): Aldehyde Reductase (AR) reduces DOMA-aldehyde to 3,4-Dihydroxyphenylglycol (DHPG) .

-

Toxicity (Accumulation): If ALDH2 is inhibited (e.g., by oxidative stress, 4-HNE, or genetic polymorphism ALDH2*2), DOMA-aldehyde accumulates and attacks mitochondrial proteins.

Visualization: The Norepinephrine-Aldehyde Axis

Caption: The metabolic fate of Norepinephrine. MAO-A generates the toxic aldehyde (Red) at the mitochondrial surface. ALDH2 (Green) is the primary detoxification clearance mechanism.

Mechanisms of Mitochondrial Toxicity

DOMA-aldehyde is a "bifunctional" electrophile. It damages mitochondria through three distinct mechanisms:

A. Schiff Base Adduct Formation (The "Glue")

The aldehyde group reacts with the

-

Target: Complex I (NADH:ubiquinone oxidoreductase) and

-Ketoglutarate Dehydrogenase (KGDHC) .[2] -

Effect: Steric hindrance and conformational locking of the active site, leading to irreversible inhibition of respiration.

B. Quinone-Protein Crosslinking

The catechol ring can auto-oxidize to a quinone species, which reacts with cysteine thiols (sulfhydryl groups).[1]

-

Target: Voltage-Dependent Anion Channel (VDAC) and Adenine Nucleotide Translocator (ANT) .

-

Effect: Crosslinking of pore proteins triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) , causing swelling, loss of

(membrane potential), and release of Cytochrome

C. ALDH2 Suicide Inhibition

In a cruel feedback loop, high levels of DOMA-aldehyde (and lipid peroxidation products like 4-HNE) can inactivate ALDH2 itself.

-

Mechanism: Oxidative modification of Cys302 in the ALDH2 active site.

-

Result: Loss of detoxification capacity, leading to exponential accumulation of the aldehyde.

Quantitative Data Summary

The following kinetic and toxicity parameters are critical for experimental design.

| Parameter | Value / Range | Context |

| Km (ALDH2) | ~55 µM | Affinity of ALDH2 for DOMA-aldehyde. High Km implies efficient clearance only when ALDH2 is fully active. |

| IC50 (Mito Respiration) | 20 - 50 µM | Concentration required to inhibit State 3 respiration in isolated mitochondria by 50%. |

| Half-life (Physiological) | < 2 minutes | Extremely unstable in biological media; rapidly metabolized or polymerized. |

| Adduct Stability | High (Irreversible) | Schiff base adducts often stabilize via Amadori rearrangement; Quinone adducts are covalent thioethers. |

| ALDH2*2 Variant Effect | > 100-fold accumulation | The E487K mutation (common in East Asian populations) renders ALDH2 virtually inactive against DOMA-aldehyde. |

Experimental Protocols

CRITICAL WARNING: DOMA-aldehyde is commercially unstable. It must be synthesized fresh or generated in situ using enzymatic reactors. Do not rely on stock solutions stored >24 hours even at -80°C.

Protocol A: In Situ Enzymatic Generation for Acute Toxicity Assays

Instead of adding exogenous aldehyde, this protocol uses the mitochondrial machinery to generate physiological fluxes of DOMA-aldehyde.

Reagents:

-

Isolated Mitochondria (Rat Liver or Cardiac).

-

Substrate: Norepinephrine (NE) or Tyramine (as a cleaner MAO substrate).

-

Inhibitor: Daidzin (Specific ALDH2 inhibitor) or Disulfiram (General ALDH inhibitor).

-

Control: Pargyline (MAO inhibitor, prevents DOMA formation).

Workflow:

-

Isolation: Isolate mitochondria in mannitol/sucrose buffer (pH 7.4).

-

Inhibition Step: Incubate mitochondria with Daidzin (10 µM) for 10 minutes. This blocks the clearance pathway.

-

Generation Step: Add Norepinephrine (100 µM) . MAO-A on the OMM will convert NE

DOMA-aldehyde. -

Readout: Because ALDH2 is blocked, DOMA-aldehyde accumulates locally.

-

Measurement: Measure Oxygen Consumption Rate (OCR) immediately.

Protocol B: Seahorse XF Respirometry (Cell-Based)

Objective: Assess bioenergetic collapse in intact cells (e.g., PC12 or Cardiomyocytes).

-

Seeding: Plate cells at 20,000 cells/well in XF96 plates.

-

Pre-treatment: Treat cells with cyanamide (ALDH inhibitor) or vehicle for 1 hour.

-

Challenge: Inject DHPG (3,4-dihydroxyphenylglycol) .

-

Note: Why DHPG? DHPG can be retro-converted to DOMA-aldehyde by alcohol dehydrogenases, or you can use NE. However, using NE activates adrenergic receptors, confounding the data. A cleaner method is to use exogenous DOMA-aldehyde synthesized via acid hydrolysis of the diethyl acetal precursor immediately before use.

-

-

Injection Strategy:

-

Port A: DOMA-aldehyde (Titration: 10, 30, 100 µM).

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (Uncoupler).

-

Port D: Rotenone/Antimycin A.

-

-

Analysis: Look for a specific decrease in Maximal Respiration (FCCP response), indicative of Complex I/adduct damage.

Protocol C: Western Blotting for DOMA-Protein Adducts

Objective: Visualize the "smear" of modified mitochondrial proteins.

-

Exposure: Incubate isolated mitochondria with DOMA-aldehyde (50 µM) for 30 mins at 37°C.

-

Lysis: Lyse mitochondria in RIPA buffer containing 10 mM Sodium Borohydride (NaBH

) .-

Crucial Step: NaBH

reduces the unstable Schiff base (C=N) to a stable secondary amine (C-NH), preventing the adduct from reversing during SDS-PAGE.

-

-

Electrophoresis: Run SDS-PAGE.

-

Blotting: Transfer to PVDF.

-

Detection: Use an anti-catecholamine antibody (e.g., Abcam ab20976) or a specific anti-DOPAL/DOMA adduct antibody if available. Alternatively, use a biotin-hydrazide tag to label residual carbonyls, then probe with Streptavidin-HRP.

References

-

Goldstein, D. S., et al. (2013). "The catecholaldehyde hypothesis for the pathogenesis of Parkinson's disease." Journal of Clinical Investigation. Link

-

Marchinti, I., et al. (2004). "Interference of the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL) with mitochondrial function."[3][4][5] Journal of Neurochemistry. Link

-

Chen, C. H., et al. (2014). "Aldehyde dehydrogenase 2 deficiency ameliorates alcoholic fatty liver but worsens liver inflammation and fibrosis in mice." Hepatology. (Demonstrates ALDH2 role in aldehyde clearance).[4][6] Link

-

Doorn, J. A., et al. (2006). "Aldehyde dehydrogenase inhibition generates a toxic dopamine metabolite."[3][4][5] Proceedings of the National Academy of Sciences. Link

-

Florang, V. R., et al. (2007). "Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde... by 4-hydroxy-2-nonenal."[4] Chemical Research in Toxicology. Link

-

Wey, M. C., et al. (2012). "Mice with knockouts of cytosolic and mitochondrial ALDH have DOPAL buildup."[7] PLOS ONE. Link

(Note: While some references focus on DOPAL, the mechanistic homology with DOMA [DOPEGAL] is the established standard in the field for catecholaldehyde toxicity).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The catecholaldehyde hypothesis: where MAO fits in - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Spontaneous Degradation & Handling of 3,4-Dihydroxymandelaldehyde (DOPEGAL)

Executive Summary

3,4-Dihydroxymandelaldehyde (DOPEGAL; also known as 3,4-dihydroxyphenylglycolaldehyde) is a highly reactive, neurotoxic metabolite of norepinephrine (NE) produced by Monoamine Oxidase A (MAO-A).[1] Unlike its dopaminergic counterpart DOPAL, DOPEGAL is uniquely implicated in the selective vulnerability of the Locus Coeruleus (LC) in early-stage Alzheimer’s Disease (AD).

The study of DOPEGAL is notoriously difficult due to its spontaneous degradation , which occurs rapidly under physiological conditions. This guide provides a mechanistic breakdown of its instability, a validated enzymatic synthesis protocol, and handling best practices to ensure experimental reproducibility.

Chemical Identity & Formation[2][3]

DOPEGAL is an obligate intermediate in the catabolism of norepinephrine. It is an aldehyde containing a catechol moiety, rendering it susceptible to both nucleophilic attack and autoxidation.

| Property | Detail |

| IUPAC Name | 3,4-dihydroxy-mandelaldehyde |

| Precursor | Norepinephrine (NE) |

| Enzyme | Monoamine Oxidase A (MAO-A) |

| Physiological Fate | Reduced to DHPG (Aldehyde Reductase) or oxidized to DHMA (Aldehyde Dehydrogenase) |

| Pathological Fate | Autoxidation, Protein Adduction (Tau K353), AEP Activation |

Enzymatic Formation Pathway

In the neuronal cytosol, leakage of NE from VMAT2 vesicles exposes it to mitochondrial MAO-A. This oxidative deamination yields DOPEGAL and Hydrogen Peroxide (

Figure 1: The metabolic fate of Norepinephrine.[1][2] Under homeostatic conditions, DOPEGAL is cleared to DHPG/DHMA. In pathology, it accumulates and degrades into toxic adducts.

Mechanisms of Spontaneous Degradation

DOPEGAL is inherently unstable at physiological pH (7.4) and temperature (37°C).[3][4][5][6] Its disappearance in vitro is driven by two primary non-enzymatic mechanisms: Autoxidation and Schiff Base Formation .

Autoxidation & Quinone Formation

Similar to dopamine, the catechol ring of DOPEGAL undergoes autoxidation, a process accelerated by the superoxide anion (

-

Dehydrogenation: The catechol is oxidized to a semi-quinone radical and subsequently to an o-quinone.

-

Polymerization: These quinones are highly electrophilic and can polymerize to form melanin-like pigments (browning of solution).

-

Cycling: The redox cycling generates additional ROS, further accelerating the degradation of remaining DOPEGAL.

Protein Adduction (The "Toxic Aldehyde" Hypothesis)

DOPEGAL is a potent electrophile that reacts with nucleophilic side chains of proteins.

-

Target: Primary amines (Lysine residues) and thiols (Cysteine).

-

Specificity: Research indicates DOPEGAL specifically modifies Lysine 353 (K353) on the Tau protein.[5]

-

Mechanism:

-

Aldehyde group attacks the

-amino group of Lysine. -

Formation of a Schiff base (imine).

-

Amadori rearrangement or oxidation leads to stable, irreversible cross-links (isolevuglandin-like adducts).

-

Result: This modification neutralizes the positive charge of Lysine, inducing conformational changes that trigger Tau aggregation and fibrillization.

-

Validated Experimental Protocol: Synthesis & Purification

Due to its instability, commercial sourcing of DOPEGAL is often unreliable. Enzymatic synthesis immediately prior to use is the gold standard for reproducibility.

Reagents Required[3][6][7][8][9]

-

Substrate: L-Norepinephrine bitartrate.

-

Enzyme: Recombinant Human MAO-A (or rat liver mitochondrial fraction).

-

Buffer: 10 mM Potassium Phosphate (pH 7.5).

-

Stabilizer (Optional but recommended for storage): Sodium Metabisulfite (forms a reversible adduct).

Step-by-Step Workflow

Phase 1: Enzymatic Reaction

-

Prepare Buffer: Dissolve Norepinephrine (25 mM final concentration) in 10 mM Potassium Phosphate buffer (pH 7.5).

-

Critical: If immediate use is not planned, add Sodium Bisulfite to the buffer to trap the aldehyde, though this must be removed/accounted for in toxicity assays.

-

-

Initiate: Add Recombinant MAO-A (approx. 500 µg per 10 mL reaction).

-

Incubate: Shake gently at 30°C for 8–10 hours .

-

Why 30°C? A compromise between enzyme activity and thermal degradation of the aldehyde product.

-

Oxygen: Ensure the vessel is not air-tight; MAO requires

as a cofactor.

-

Phase 2: Purification (HPLC)

DOPEGAL must be separated from unreacted NE and enzyme.

-

Clarification: Ultracentrifuge at 100,000 x g for 30 min to pellet the enzyme/mitochondria. Collect the supernatant.

-

HPLC Setup:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to stabilize aldehyde).

-

Mobile Phase B: Acetonitrile.

-

Detection: Electrochemical (ECD) or UV at 280 nm.

-

-

Isolation: DOPEGAL typically elutes after Norepinephrine due to the loss of the amine group (less polar). Collect fractions on ice.

Phase 3: Quantification

-

Quantify immediately using the NBT (Nitroblue Tetrazolium) Assay (redox cycling colorimetry) or by absorbance using an extinction coefficient derived from a standard curve of DOPAL (often used as a proxy if DOPEGAL standard is unavailable, though mass spec validation is preferred).

Stability & Handling Best Practices

To prevent spontaneous degradation during experiments, adherence to strict environmental controls is mandatory.

| Variable | Impact on DOPEGAL | Recommendation |

| pH | Rapid autoxidation at pH > 7.0. | Store fractions at pH 3–4 (e.g., in 0.1% Formic Acid or Acetic Acid). Neutralize only immediately before biological assay. |

| Temperature | Polymerization accelerates > 30°C. | Keep on ice (4°C) during handling. Flash freeze in liquid |

| Light | Photo-oxidation promotes quinone formation. | Use amber tubes or wrap vessels in foil. |

| Stabilizers | Bisulfite forms stable adducts; Ascorbate prevents oxidation but may interfere with redox assays. | Use Sodium Metabisulfite for chemical storage; remove via dialysis or account for it if used in cell assays. |

Biological Impact Workflow: The Tau Connection

Understanding the degradation of DOPEGAL is critical because its breakdown products are the effectors of neurotoxicity. The diagram below illustrates the specific pathway by which DOPEGAL drives Alzheimer's pathology in the Locus Coeruleus.

Figure 2: Dual-mechanism toxicity. DOPEGAL promotes Tau pathology both by activating the protease AEP and by directly modifying Tau lysine residues, leading to aggregation.

References

-

Kang, S. S., et al. (2020). "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus."[7] Journal of Clinical Investigation.

-

Goldstein, D. S., et al. (2014). "The catecholaldehyde hypothesis for the pathogenesis of catecholaminergic neurodegeneration." Biochemical Pharmacology.

-

Burke, W. J., et al. (1989). "Detection of 3,4-dihydroxyphenylglycolaldehyde in human brain by high-performance liquid chromatography." Analytical Biochemistry.

-

Rees, J. N., et al. (2009). "Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol." Chemical Research in Toxicology.

-

Kang, S. S., et al. (2022). "Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation."[8][3][4][9] Nature Structural & Molecular Biology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biochem.du.ac.in [biochem.du.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. JCI - Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus [jci.org]

- 9. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dihydroxymandelaldehyde and alpha-synuclein aggregation

Technical Guide: 3,4-Dihydroxymandelaldehyde (DOPEGAL) and -Synuclein Aggregation

Executive Summary

This technical guide provides an in-depth analysis of the interaction between 3,4-dihydroxymandelaldehyde (commonly referred to in literature as DOPEGAL ) and

The LC is one of the earliest sites of Lewy body pathology in Parkinson’s Disease (PD) and prodromal synucleinopathies. This guide details the biochemical mechanism of DOPEGAL-mediated aggregation, distinguishing it from standard amyloidogenesis, and provides validated protocols for synthesizing and assaying this unstable metabolite.

Part 1: The Biochemistry of DOPEGAL

Nomenclature and Metabolic Origin

3,4-Dihydroxymandelaldehyde is universally designated in neurochemical literature as DOPEGAL (3,4-dihydroxyphenylglycolaldehyde).[1][2] It is generated via the oxidative deamination of Norepinephrine by Monoamine Oxidase A (MAO-A) .[2]

The Metabolic Pathway:

-

Precursor: Norepinephrine (NE) resides in synaptic vesicles.

-

Enzymatic Conversion: Upon leakage into the cytosol, MAO-A converts NE to DOPEGAL.

-

Clearance: Under healthy conditions, Aldehyde Dehydrogenase (ALDH) converts DOPEGAL to 3,4-dihydroxymandelic acid (DOMA), or Aldehyde Reductase (AR) converts it to DOPEG (3,4-dihydroxyphenylglycol).[2]

-

Pathology: When ALDH is inhibited or overwhelmed (oxidative stress), DOPEGAL accumulates.

The Catecholaldehyde Hypothesis

DOPEGAL belongs to the class of reactive catecholaldehydes . Unlike the parent catecholamine (NE), which is relatively stable, the aldehyde intermediate contains two reactive functional groups:

-

Catechol moiety: Prone to auto-oxidation, generating Reactive Oxygen Species (ROS) and quinones.

-

Aldehyde moiety: Highly electrophilic; attacks nucleophilic residues (Lysine, Cysteine) on proteins.

DOPEGAL vs. DOPAL: The Regional Distinction

While chemically similar, their pathological domains differ based on neuronal phenotype:

-

DOPAL (Dopamine-derived): Drives

-syn aggregation in the Substantia Nigra .[3][4][5][6] -

DOPEGAL (Norepinephrine-derived): Drives pathology in the Locus Coeruleus .[7] While recent studies link DOPEGAL strongly to Tau aggregation (Alzheimer's), the presence of Lewy bodies in the LC confirms its role in

-syn aggregation.

Part 2: Mechanistic Action on -Synuclein

The Lysine Attack (Schiff Base Formation)

Schiff base formation-

The aldehyde carbon of DOPEGAL attacks the

-amino group of a Lysine residue on -

This forms a reversible imine (Schiff base).

-

Subsequent oxidation or rearrangement leads to stable, irreversible cross-links (e.g., Michael addition if the catechol ring oxidizes to a quinone).

The "Kinetic Trap": Oligomers vs. Fibrils

A critical distinction in catecholaldehyde research is the inhibition of Thioflavin-T (ThT) positive fibrils .

-

Standard Amyloidogenesis: Monomer

-

DOPEGAL-Mediated Aggregation: Monomer

Off-pathway Oligomer (ThT Negative).

DOPEGAL "kinetically traps"

Visualization of the Pathway

The following diagram illustrates the metabolic generation of DOPEGAL and its bifurcation into detoxification or neurotoxic aggregation.

Caption: Figure 1: Metabolic fate of Norepinephrine. DOPEGAL accumulation leads to off-pathway

Part 3: Experimental Protocols

Warning: DOPEGAL is chemically unstable and prone to spontaneous oxidation. Commercial preparation is rare and often degraded. In situ enzymatic generation is the gold standard for reproducibility.

Protocol: Enzymatic Generation of DOPEGAL

This method generates DOPEGAL at physiological rates, mimicking the neuronal environment.

Reagents:

-

Recombinant Human MAO-A (Sigma or similar).

-

L-Norepinephrine bitartrate.

-

Phosphate Buffer (PBS), pH 7.4 (Avoid Tris/Glycine buffers as they contain amines that react with aldehydes).

Workflow:

-

Buffer Prep: Degas 100 mM Sodium Phosphate buffer (pH 7.4) to minimize spontaneous oxidation.

-

Reaction Mix:

-

Substrate: 100

M Norepinephrine. -

Enzyme: 10

g/mL MAO-A. -

Incubate at 37°C for 30–60 minutes.

-

-

Validation (Crucial): Extract a

L aliquot and run on HPLC with electrochemical detection (HPLC-ECD) to confirm DOPEGAL peak appearance and NE disappearance.-

Note: DOPEGAL retention time will differ from DOPAL; verify with a standard if available, or confirm mass via LC-MS (

).

-

Protocol: Measuring -Synuclein Aggregation

Since ThT is ineffective, use SDS-PAGE Cross-linking Analysis .

Step-by-Step:

-

Protein Prep: Recombinant

-synuclein ( -

Incubation:

-

Mix

-syn with the DOPEGAL reaction mix (from 3.1). -

Ratio: Target a 1:1 to 10:1 molar ratio (Aldehyde:Protein).

-

Incubate at 37°C for 0, 2, 4, and 24 hours.

-

-

Quenching: Stop reaction with Sodium Borohydride (

, 10 mM) to reduce the Schiff bases, stabilizing them for analysis. -

Readout (SDS-PAGE):

-

Run on 12% Bis-Tris Gel.

-

Result: You will see the disappearance of the monomer band (14 kDa) and the appearance of smears or discrete bands at ~28 kDa (dimer), ~42 kDa (trimer), and high molecular weight aggregates (HMW).

-

Control:

-syn + NE (without MAO) should show minimal aggregation.

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental workflow for generating and validating DOPEGAL-induced

Part 4: Data Interpretation & Therapeutic Implications

Comparative Reactivity: DOPAL vs. DOPEGAL

While DOPAL is the standard for nigral toxicity, DOPEGAL shows distinct reactivity profiles.

| Feature | DOPAL (Dopamine) | DOPEGAL (Norepinephrine) |

| Primary Target | Substantia Nigra (SN) | Locus Coeruleus (LC) |

| Primary Protein Target | Tau (Lys353) & | |

| Aggregation Product | SDS-Resistant Oligomers | SDS-Resistant Oligomers |

| ThT Response | Quenched (Negative) | Quenched (Negative) |

| Cellular Toxicity | High (ROS + Aggregation) | High (ROS + Aggregation) |

Therapeutic Targets

Drug development professionals should focus on:

-

ALDH Activation: Enhancing ALDH activity clears DOPEGAL into the inert acid DOMA.

-

MAO Inhibition: MAO-A inhibitors (e.g., Clorgyline) prevent DOPEGAL formation, though with systemic side effects.

-

Aldehyde Scavengers: Small molecules containing nucleophilic amines (e.g., Hydralazine derivatives) can "sacrifice" themselves to trap DOPEGAL before it reacts with

-synuclein.

References

-

Goldstein, D. S., et al. (2014). "The catecholaldehyde hypothesis for the pathogenesis of catecholaminergic neurodegeneration." Journal of Clinical Investigation. [Link]

-

Burke, W. J., et al. (2008).[8] "Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine."[1][3][4][6] Acta Neuropathologica. [Link]

-

Kang, S. S., et al. (2020). "The Norepinephrine Metabolite DOPEGAL Confers Locus Coeruleus Tau Vulnerability and Propagation via Asparagine Endopeptidase." Nature Structural & Molecular Biology. [Link]

-

Rees, J. N., et al. (2009).[8] "DOPAL is transmissible to and oligomerizes alpha-synuclein in human glial cells."[8] PLoS One. [Link]

-

Jinsmaa, Y., et al. (2019). "Aldehyde adducts inhibit 3,4-dihydroxyphenylacetaldehyde-induced α-synuclein aggregation and toxicity: Implication for Parkinson neuroprotective therapy."[9] Parkinsonism & Related Disorders. [Link]

Sources

- 1. i-gap.org [i-gap.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOPAL is Transmissible to and Oligomerizes Alpha-Synuclein in Human Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde adducts inhibit 3,4-dihydroxyphenylacetaldehyde-induced α-synuclein aggregation and toxicity: Implication for Parkinson neuroprotective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Enzymatic Synthesis of 3,4-Dihydroxymandelaldehyde (DOPEGAL)

This Application Note is designed for researchers in neuropharmacology and biocatalysis. It details the enzymatic synthesis of 3,4-Dihydroxymandelaldehyde (DOPEGAL) , a critical but highly unstable metabolite implicated in Parkinson’s and Alzheimer’s disease pathology.

Introduction & Mechanistic Rationale

3,4-Dihydroxymandelaldehyde (DOPEGAL) is the immediate oxidative deamination product of norepinephrine (NE) and epinephrine. Unlike stable metabolites, DOPEGAL is an electrophilic aldehyde that acts as a potent neurotoxin, covalently modifying proteins (e.g., Tau,

The Challenge: DOPEGAL is chemically unstable at physiological pH. It rapidly undergoes:

-

Autoxidation to quinone species.

-

Hydration to gem-diols.

-

Disproportionation to 3,4-dihydroxymandelic acid (DHMA) and 3,4-dihydroxyphenylglycol (DHPG).

The Solution: Chemical synthesis of DOPEGAL is arduous and yields protected acetals that are difficult to hydrolyze without degradation. Enzymatic synthesis using Monoamine Oxidase (MAO) offers a biomimetic, stereochemically relevant, and mild route to generate DOPEGAL in situ or for immediate isolation, minimizing byproduct formation.

Biocatalytic Pathway

The protocol utilizes recombinant Human MAO-A to selectively oxidize the amine group of Norepinephrine to an aldehyde.

Figure 1: The enzymatic cascade generating DOPEGAL.[1][2][3][4] The protocol focuses on the MAO-A step while inhibiting downstream metabolism.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| L-Norepinephrine (Bitartrate) | >98% Purity | Substrate |

| Recombinant Human MAO-A | >50 U/mg (Expressed in E. coli or Baculovirus) | Biocatalyst |

| Sodium Phosphate Monobasic/Dibasic | ACS Grade | Buffer system (pH 7.[2]4) |

| Perchloric Acid (HClO₄) | 70%, Trace Metal Grade | Reaction terminator & stabilizer |